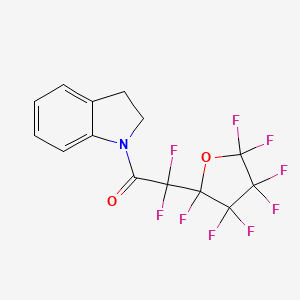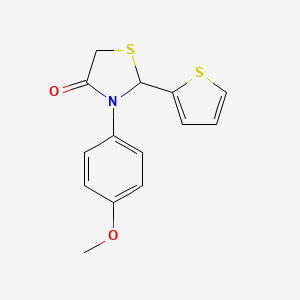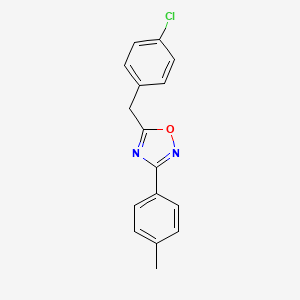
1-(2,3-dihydro-1H-indol-1-yl)-2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2,2-DIFLUORO-2-(2,3,3,4,4,5,5-HEPTAFLUOROOXOLAN-2-YL)ETHAN-1-ONE is a synthetic organic compound that features a complex structure with multiple fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2,2-DIFLUORO-2-(2,3,3,4,4,5,5-HEPTAFLUOROOXOLAN-2-YL)ETHAN-1-ONE typically involves multiple steps, starting from readily available precursors. The key steps may include:
- Formation of the indole ring through cyclization reactions.
- Introduction of the difluoro and heptafluoroxolan groups via fluorination reactions.
- Coupling of the indole and fluorinated groups under specific conditions such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
- Use of continuous flow reactors for better control of reaction conditions.
- Implementation of purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2,2-DIFLUORO-2-(2,3,3,4,4,5,5-HEPTAFLUOROOXOLAN-2-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups.
Reduction: Reduction reactions could be used to modify the fluorinated groups.
Substitution: The indole ring and fluorinated groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of pharmaceuticals due to its unique structure.
Medicine: Investigation as a drug candidate for various diseases.
Industry: Use in the production of materials with specific properties, such as high thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2,2-DIFLUORO-2-(2,3,3,4,4,5,5-HEPTAFLUOROOXOLAN-2-YL)ETHAN-1-ONE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2,2-DIFLUORO-2-(2,3,3,4,4,5,5-HEPTAFLUOROOXOLAN-2-YL)ETHAN-1-ONE: can be compared with other fluorinated indole derivatives.
Difluoroethanone derivatives: Compounds with similar difluoroethanone groups but different substituents on the indole ring.
Uniqueness
The uniqueness of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2,2-DIFLUORO-2-(2,3,3,4,4,5,5-HEPTAFLUOROOXOLAN-2-YL)ETHAN-1-ONE lies in its combination of fluorinated groups and indole structure, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C14H8F9NO2 |
|---|---|
Molecular Weight |
393.20 g/mol |
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)ethanone |
InChI |
InChI=1S/C14H8F9NO2/c15-10(16,9(25)24-6-5-7-3-1-2-4-8(7)24)13(21)11(17,18)12(19,20)14(22,23)26-13/h1-4H,5-6H2 |
InChI Key |
YGGYUBBVCPSXLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C(C3(C(C(C(O3)(F)F)(F)F)(F)F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[6-(2-chloro-6-fluorophenyl)-3-(prop-2-en-1-ylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B11614712.png)

![2-methoxy-4-{(E)-[2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenyl 3-methylbenzoate](/img/structure/B11614717.png)
![1-Methyl-N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1H-indole-3-carbohydrazide](/img/structure/B11614722.png)
![2-[(furan-2-ylmethyl)amino]-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11614729.png)
![6-imino-2-oxo-N-[(oxolan-2-yl)methyl]-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11614735.png)

![cyclopropyl[1-hydroxy-11-(3-methoxyphenyl)-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]methanone](/img/structure/B11614745.png)
![N-benzyl-6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11614748.png)
![methyl 4-[2-(cyanomethoxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11614752.png)
![O6-ethyl O8-methyl 5-azanyl-7-(furan-2-yl)-2-(furan-2-ylmethylidene)-3-oxidanylidene-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11614779.png)
![7-butan-2-yl-6-imino-13-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11614780.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11614781.png)
![4-[1-hydroxy-11-(3-methoxy-4-propoxyphenyl)-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B11614785.png)
